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KIT Mutations and Bezuclastinib's Therapeutic
Rationale

The KIT proto-oncogene encodes a receptor tyrosine kinase critical for cell proliferation and survival. In
SM, over 80% of adult cases are driven by the KIT D816V mutation, a specific exon 17 point mutation that
leads to ligand-independent, constitutive activation of the receptor [1] [2]. This persistent signaling promotes

the uncontrolled proliferation and accumulation of mast cells.

Bezuclastinib is an investigational, selective tyrosine kinase inhibitor designed to potently and specifically
target the KIT D816V mutation and other mutations in the KIT exon 17 region [3] [4]. A key feature of its
design is that it is CNS-sparing, meaning it is intended to minimize penetration of the blood-brain barrier
and reduce the potential for central nervous system-related adverse events, which have been observed with

other, less selective KIT inhibitors [5].

The diagram below illustrates the signaling pathway of wild-type KIT and mutant KIT (D816V),
highlighting the points of inhibition by bezuclastinib.
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KIT Signaling & Bezuclastinib Inhibition: Wild-type KIT requires SCF for activation, while the D816V

mutant is constitutively active. Bezuclastinib selectively inhibits the mutant receptor.
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Clinical Trial Data and Key Outcomes

Bezuclastinib has demonstrated significant efficacy across multiple clinical trials in different subtypes of

SM. The following tables summarize the key quantitative results.

Table 1: Efficacy Data from SUMMIT Trial (Non-Advanced SM) [6]

Bezuclastinib

Endpoint Placebo P-value
(n=118)
Mean Change in TSS (Week 24) 24.3 points 15.4 p=
points 0.0002
=50% Reduction in Serum Tryptase 87.4% 0% p<
0.0001
250% Reduction in KIT D816V VAF Significant - p <
Improvement 0.0001
=50% Reduction in Bone Marrow Mast Cell Significant - p <
Aggregates Improvement 0.0001

Table 2: Safety Profile of Bezuclastinib from Clinical Trials [3] [6]

PEAK (GIST - Combination

Parameter SUMMIT (NonAdvSM)
Arm)
Most Common TEAEs Hair color change (69.5%), Altered taste Hypertension (29.4%),
(23.7%), Nausea (22.0%) Neutropenia (15.2%)
Grade 3+ ALT/AST 5.9% 10.8%
Increase
Treatment 5.9% (all due to ALT/AST) 7.4% (vs. 3.8% in control)

Discontinuation (TRAE)
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PEAK (GIST - Combination

Parameter SUMMIT (NonAdvSM)
Arm)

Hepatic AE Profile - Mostly transient, reversible
lab abnormalities

Table 3: Cogent Biosciences 2025 Milestones and Regulatory Status [3] [4] [5]

Program / . . o
. Indication Status / Key Milestone Timing
Trial
SUMMIT Trial Non-Advanced SM NDA Submission; Breakthrough Therapy H2 2025
(NonAdvSM) Designation Granted

APEX Trial Advanced SM (AdvSM) Report Top-Line Results December
2025

Bezuclastinib  NonAdvSM & GIST Expanded Access Program (EAP) Q1 2025

Initiated

Experimental Protocols for Key Assessments

The robust efficacy data from the SUMMIT trial are based on a set of predefined, multi-faceted endpoints
that reflect the complex pathology of SM [6].

e 1. Total Symptom Score (TSS): The primary endpoint was the change from baseline in the
Mastocytosis Activity Score (MAS) TSS at 24 weeks. The MAS is a patient-reported outcome
instrument that quantifies the severity of symptoms specific to mastocytosis (e.g., flushing, pruritus,
depression, fatigue) over a 24-hour period. A higher score indicates worse symptomology, and the
statistically significant greater reduction in the bezuclastinib arm represents a clinically meaningful
improvement for patients.

e 2. Serum Tryptase Reduction: A key secondary biomarker endpoint was the proportion of patients
achieving a 250% reduction in serum tryptase levels from baseline. Tryptase is a protease highly
concentrated in mast cell granules, and its level in serum is a direct correlate of overall mast cell
burden in the body.

¢ 3. Molecular Response (KIT D816V VAF): Molecular response was assessed by measuring the
reduction in the KIT D816V variant allele frequency (VAF) in the peripheral blood using highly
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sensitive assays like digital droplet PCR. A reduction in VAF indicates a direct pharmacodynamic
effect of bezuclastinib on suppressing the population of mutant cells.

¢ 4, Histopathological Response (Bone Marrow): Bone marrow biopsies were analyzed to assess
the reduction in the size and number of mast cell aggregates. This provides direct morphological
evidence of the drug's effect on disease pathology in the primary organ involved.

Interpretation and Future Directions

The data indicates that bezuclastinib is poised to address a significant unmet need. The Breakthrough
Therapy Designation from the FDA for NonAdvSM underscores its potential and expedites its development
path [4]. The consistent success across efficacy endpoints in the SUMMIT trial, combined with a
manageable safety profile where most adverse events were low-grade and reversible, supports its potential to

become a new standard of care [6].

It is important to note that the clinical development strategy for KIT inhibition is evolving. The success of
the PEAK Phase 3 trial in GIST (which tested bezuclastinib in combination with sunitinib) demonstrates
the compound's utility beyond mastocytosis and validates its mechanism of action against different KIT

mutations found in GIST [3].

This report is based on the most recent data available. For the most detailed and up-to-the-minute
information, especially as full data from the SUMMIT and APEX trials are presented at upcoming medical
conferences, I recommend monitoring the clinicaltrials.gov database and announcements from Cogent

Biosciences directly.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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